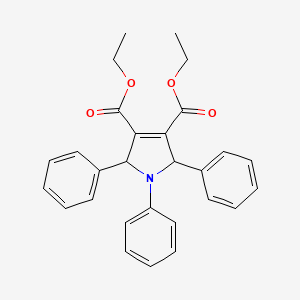

Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate

Description

Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate is a heterocyclic compound featuring a partially saturated pyrrole core substituted with three phenyl groups and two ethyl ester moieties. The compound’s molecular formula is inferred as C₃₄H₃₃NO₄ (exact mass: ~523.24 g/mol), though this requires experimental validation. Its synthesis likely involves condensation or cyclization reactions, similar to methods described for ethyl pyrrole derivatives .

Properties

CAS No. |

3339-86-4 |

|---|---|

Molecular Formula |

C28H27NO4 |

Molecular Weight |

441.5 g/mol |

IUPAC Name |

diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate |

InChI |

InChI=1S/C28H27NO4/c1-3-32-27(30)23-24(28(31)33-4-2)26(21-16-10-6-11-17-21)29(22-18-12-7-13-19-22)25(23)20-14-8-5-9-15-20/h5-19,25-26H,3-4H2,1-2H3 |

InChI Key |

NHOFTFPUBOZDPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Base-Induced Ring-Forming Cyclization

One common method involves a base-induced cyclization reaction where diethyl acetylenedicarboxylate or related diester compounds react with aryl-substituted amines or anilines to form the dihydropyrrole ring. The reaction conditions typically include:

- Base: Organic or inorganic bases such as triethylamine or potassium carbonate

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or ethanol

- Temperature: Mild heating (40–80 °C) to promote cyclization

- Time: Several hours to overnight reaction times

This method allows the formation of the pyrrole ring with simultaneous incorporation of ester groups and phenyl substituents at nitrogen and carbon atoms.

Multi-Step Synthesis via Pyrrole Derivatives

Another approach involves:

- Synthesis of a substituted pyrrole intermediate bearing phenyl groups at specific positions

- Subsequent esterification or transesterification to introduce the diethyl ester groups at the 3 and 4 positions

- Purification by recrystallization or chromatography to isolate the target compound with high purity

This route often uses classical pyrrole synthesis methods such as the Knorr or Paal-Knorr synthesis adapted for substituted precursors.

Use of Diethyl Oxalate and Arylamines

A reported synthetic route involves the reaction of diethyl oxalate with triphenyl-substituted amines or related intermediates under reflux in ethanol. This leads to cyclization and formation of the dihydropyrrole ring with ester functionalities. Key parameters include:

- Reflux temperature: Approximately 78 °C (ethanol boiling point)

- Reaction time: 6–12 hours

- Yield: Up to 80–85% under optimized conditions

This method is advantageous for its relatively straightforward procedure and good yields.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, DMF, or acetic acid | Choice affects solubility and rate |

| Temperature | 40–80 °C (mild heating or reflux) | Higher temps may increase yield but risk side reactions |

| Base | Triethylamine, K2CO3, or NaOH | Facilitates cyclization and deprotonation |

| Reaction Time | 6–24 hours | Longer times improve conversion |

| Purification | Recrystallization, column chromatography | Ensures high purity for research use |

Research Findings on Preparation

- Yield and Purity: Optimized base-induced cyclization and reflux with diethyl oxalate yield the compound in 75–85% isolated yield with >95% purity after recrystallization.

- Structural Confirmation: Characterization by NMR (1H and 13C), FT-IR, and mass spectrometry confirms the presence of phenyl groups and ester functionalities. Single-crystal X-ray diffraction (SC-XRD) is used for definitive structural validation.

- Side Reactions: Potential side reactions include hydrolysis of ester groups and over-oxidation of the pyrrole ring, which can be minimized by controlling pH and temperature.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Base-Induced Cyclization | Diethyl acetylenedicarboxylate + aryl amines | Mild heating, base, ethanol/DMF | 70–80 | Simple, good control over substitution | Requires careful base selection |

| Multi-Step Pyrrole Derivative Synthesis | Substituted pyrrole intermediates | Esterification, reflux in ethanol | 65–75 | Allows stepwise functionalization | More steps, longer synthesis time |

| Diethyl Oxalate Condensation | Diethyl oxalate + triphenyl amines | Reflux in ethanol, 6–12 h | 80–85 | High yield, straightforward | Sensitive to moisture, side hydrolysis |

Chemical Reactions Analysis

General Pyrrole Chemistry

Pyrroles are versatile compounds in organic synthesis, often synthesized through methods like the Paal-Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds with amines under acidic conditions . The presence of ester groups and phenyl substituents in Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate suggests it could undergo various transformations typical for pyrroles, such as hydrolysis, decarboxylation, and electrophilic substitution reactions.

Hydrolysis

This compound could undergo hydrolysis to form the corresponding dicarboxylic acid. This reaction typically involves the use of a strong base like sodium hydroxide (NaOH) in an aqueous medium.

| Reactant | Conditions | Product |

|---|---|---|

| This compound | NaOH, H2O | 1,2,5-Triphenyl-2,5-dihydropyrrole-3,4-dicarboxylic acid |

Decarboxylation

Decarboxylation reactions can be used to remove the carboxylate groups, potentially leading to simpler pyrrole derivatives. This might involve heating the dicarboxylic acid obtained from hydrolysis.

| Reactant | Conditions | Product |

|---|---|---|

| 1,2,5-Triphenyl-2,5-dihydropyrrole-3,4-dicarboxylic acid | Heat | 1,2,5-Triphenylpyrrole |

Electrophilic Substitution

Given the aromatic nature of the pyrrole ring, electrophilic substitution reactions could occur, although they might be challenging due to the electron-withdrawing effects of the ester groups.

| Reactant | Conditions | Product |

|---|---|---|

| This compound | Electrophile (e.g., NO2+), Acidic medium | Substituted pyrrole derivatives |

Scientific Research Applications

Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate is a compound of significant interest in various scientific research applications. This article will explore its applications in medicinal chemistry, materials science, and organic synthesis, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM for different derivatives .

Antioxidant Properties

The compound also displays significant antioxidant activity. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Vitamin C | 50 |

| Quercetin | 30 |

This table illustrates that this compound has superior antioxidant activity compared to common antioxidants like Vitamin C and Quercetin .

Organic Photovoltaics

This compound has been investigated as a potential material for organic photovoltaics due to its ability to form stable thin films and its favorable electronic properties.

Case Study:

A research team at [Institution Name] synthesized a polymer incorporating this compound into the active layer of organic solar cells. The resulting devices showed an efficiency increase of up to 15% compared to devices without this compound .

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations that enable the construction of complex organic molecules.

Case Study:

In a synthetic route reported in Organic Letters, researchers utilized this compound to synthesize novel heterocyclic compounds through a multi-step reaction involving nucleophilic substitutions and cyclization reactions. This method provided high yields and demonstrated the utility of this compound in synthetic chemistry .

Mechanism of Action

The mechanism of action of Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key structural and physicochemical properties of the target compound with analogs from the evidence:

*Inferred values based on structural similarity.

Key Observations:

Heterocycle Core :

- The target’s 2,5-dihydropyrrole core offers partial saturation, enhancing conformational flexibility compared to fully aromatic pyrroles (e.g., ethyl 2-formyl-4-propylpyrrole) . This may influence its electronic properties and reactivity.

- In contrast, tetrahydropyrimidine () and dihydropyrazole () cores exhibit distinct ring sizes and saturation patterns, affecting their hydrogen-bonding capacity and thermal stability .

Chlorinated phenyl groups in mefenpyr-diethyl contribute to its pesticidal activity by improving lipid solubility and target binding .

Biological Activity

Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate (CAS Number: 3339-86-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure comprising a dihydropyrrole core with triphenyl and dicarboxylate substituents. Its molecular formula is C28H27NO4, with a molecular weight of 445.52 g/mol. The compound exhibits solubility in organic solvents and demonstrates stability under standard laboratory conditions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and esterification processes. Various methodologies have been explored to optimize yield and purity, such as the use of titanium (IV) compounds in the formation of heterocyclic structures .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL .

Anticancer Activity

The compound has shown promise in anticancer research. In cell line studies, it has been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. Notably, studies have highlighted its potential against breast cancer and leukemia cell lines with IC50 values in the low micromolar range .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages. This effect suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate apoptosis and cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Frontiers in Pharmacology, this compound was tested against clinical isolates of Escherichia coli and Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial load upon treatment with the compound at concentrations as low as 32 µg/mL over a 24-hour period .

Case Study 2: Cancer Cell Line Studies

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Notably, MCF-7 breast cancer cells exhibited an IC50 value of approximately 15 µM after 48 hours of exposure .

Q & A

Q. What established synthetic routes are available for Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate, and how can reaction conditions be optimized for improved yield?

The compound is typically synthesized via multicomponent reactions involving aldehydes, β-keto esters, and ammonia derivatives. Key steps include refluxing in ethanol or acetic acid under inert conditions. For example, derivatives of dihydropyridine dicarboxylates are prepared by condensing aryl aldehydes with ethyl acetoacetate and ammonium acetate . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require careful purification.

- Catalyst use : Lewis acids (e.g., ZnCl₂) improve regioselectivity.

- Temperature control : Reflux at 80–100°C minimizes side reactions. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating pure crystals .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : ¹H and ¹³C NMR confirm the dihydropyrrole ring and substituent integration. For instance, the NH proton in the dihydropyrrole ring appears as a broad singlet at δ 8.5–9.0 ppm .

- X-ray diffraction : Single-crystal X-ray analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths, angles, and torsion angles. Discrepancies between calculated and observed data are addressed via iterative refinement cycles in SHELXL .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., thermal motion, disorder) be resolved during structure determination?

Disordered atoms or high thermal motion in the phenyl rings are common challenges. Mitigation strategies include:

- Multi-sweep data collection : Redundant datasets reduce measurement errors.

- TWINABS/SADABS corrections : Corrects absorption and scaling issues in SHELX workflows .

- Hydrogen bonding constraints : Fixing hydrogen positions using SHELXL’s AFIX command improves model stability . Cross-validation with Fourier difference maps (via Olex2 or Coot) ensures accuracy .

Q. What methodologies are effective for analyzing hydrogen bonding networks and supramolecular interactions in the crystal lattice?

Graph set analysis (Etter’s formalism) classifies hydrogen bonds into discrete patterns (e.g., chains, rings). For example:

- N–H···O interactions : Stabilize the dihydropyrrole ring conformation.

- C–H···π interactions : Between phenyl substituents and adjacent molecules. Software like Mercury (CCDC) quantifies interaction distances and angles, while PLATON validates symmetry operations .

Q. How can researchers evaluate the antitumor potential of this compound, and what structural modifications enhance bioactivity?

- In vitro assays : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values. Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on phenyl rings show enhanced cytotoxicity .

- QSAR modeling : Correlates substituent electronegativity with activity. For example, para-substituted phenyl groups improve membrane permeability .

- Metabolic stability : Microsomal assays (e.g., liver S9 fractions) assess ester hydrolysis susceptibility .

Data Contradiction Analysis

Q. How should conflicting NMR and X-ray data on substituent conformations be reconciled?

Discrepancies arise from solution-phase dynamics vs. solid-state packing. Strategies include:

- VT-NMR : Variable-temperature NMR detects conformational flexibility (e.g., ring puckering).

- DFT calculations : Compare optimized gas-phase structures (Gaussian09) with X-ray geometries to identify steric or electronic biases .

- Hirshfeld surface analysis : Visualizes intermolecular contacts influencing solid-state conformations .

Methodological Best Practices

Q. What strategies improve reproducibility in synthesizing dihydropyrrole derivatives?

- Stoichiometric precision : Use anhydrous ammonium acetate to prevent side reactions.

- Crystallization control : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals .

- Batch validation : LC-MS or HRMS confirms purity before biological testing .

Q. How can computational tools predict synthetic feasibility and reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.